Octyl 2-methylisocrotonate
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Overview
Description
Octyl 2-methylisocrotonate is an organic compound with the molecular formula C13H24O2. It is an ester derived from 2-methyl-2-butenoic acid and octanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl 2-methylisocrotonate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-2-butenoic acid with octanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as catalysts is also gaining popularity due to their environmental benefits and reusability .
Chemical Reactions Analysis
Types of Reactions: Octyl 2-methylisocrotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products Formed:
Oxidation: 2-methyl-2-butenoic acid.
Reduction: Octyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Octyl 2-methylisocrotonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of octyl 2-methylisocrotonate involves its interaction with biological molecules through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing the active components that can interact with various molecular targets. This hydrolysis process is crucial for its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Octyl methoxycinnamate: Used as a UV filter in sunscreens.
Octyl gallate: Known for its antioxidant properties.
Octyl acetate: Commonly used in fragrances and flavorings.
Uniqueness: Octyl 2-methylisocrotonate stands out due to its unique ester structure derived from 2-methyl-2-butenoic acid, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83803-42-3 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
octyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h5H,4,6-11H2,1-3H3/b12-5- |
InChI Key |
JNHPLASQNDHBJH-XGICHPGQSA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)/C(=C\C)/C |
Canonical SMILES |
CCCCCCCCOC(=O)C(=CC)C |
Origin of Product |
United States |
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